molecular formula C9H5F2N3OS B13260544 6-(3,4-difluorophenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one

6-(3,4-difluorophenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one

Cat. No.: B13260544
M. Wt: 241.22 g/mol
InChI Key: JXUKXRHVTUCMBP-UHFFFAOYSA-N
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Description

6-(3,4-difluorophenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one: is a heterocyclic compound with an intriguing structure. It contains a triazine ring fused with a thioxo group and a difluorophenyl substituent. Let’s break down its features:

    Triazine Ring: The triazine core consists of three nitrogen atoms and two carbon atoms, forming a six-membered ring.

    Thioxo Group: The sulfur atom in the thioxo group (S=) replaces one of the oxygen atoms in the triazine ring.

    Difluorophenyl Substituent: The phenyl ring attached to the triazine contains two fluorine atoms at positions 3 and 4.

Preparation Methods

Synthetic Routes: Several synthetic routes lead to the formation of this compound. One common approach involves the reaction of a suitable precursor with a thiol (RSH) under specific conditions. For example, the reaction of 3,4-difluorobenzonitrile with hydrogen sulfide (H₂S) or a thiolate anion (RS⁻) can yield the desired product.

Industrial Production Methods: While no specific industrial-scale production methods are widely reported for this compound, its synthesis can be adapted from laboratory-scale procedures. Researchers often optimize the reaction conditions to achieve higher yields and scalability.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The thioxo group makes this compound susceptible to oxidation reactions.

    Reduction: Reduction of the thioxo group can lead to the corresponding thiol.

    Substitution: The difluorophenyl substituent can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions:

    Thiolation: Thiol reagents (such as H₂S or thiolate anions) are used for thiolation reactions.

    Reduction: Common reducing agents (e.g., NaBH₄) can reduce the thioxo group.

    Substitution: Nucleophiles (e.g., amines, alkoxides) participate in substitution reactions.

Major Products: The major products depend on the specific reaction conditions and the substituents present. Thiolation leads to the formation of the thioxo compound, while reduction generates the corresponding thiol.

Scientific Research Applications

Chemistry:

    Building Block: Researchers use this compound as a building block for more complex molecules due to its unique structure.

    Functionalization: Its reactivity allows for further functionalization via various reactions.

Biology and Medicine:

    Drug Discovery: The compound’s structural features make it interesting for drug development.

    Biological Activity: Studies explore its potential biological effects.

Industry:

    Materials Science: It may find applications in materials science due to its unique properties.

Mechanism of Action

The exact mechanism of action remains an active area of research. its reactivity suggests potential interactions with biological targets or pathways.

Comparison with Similar Compounds

While no direct analogs exist, we can compare it to other thioxo-containing compounds or triazines. Further exploration may reveal its distinctiveness.

Properties

Molecular Formula

C9H5F2N3OS

Molecular Weight

241.22 g/mol

IUPAC Name

6-(3,4-difluorophenyl)-3-sulfanylidene-2H-1,2,4-triazin-5-one

InChI

InChI=1S/C9H5F2N3OS/c10-5-2-1-4(3-6(5)11)7-8(15)12-9(16)14-13-7/h1-3H,(H2,12,14,15,16)

InChI Key

JXUKXRHVTUCMBP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=NNC(=S)NC2=O)F)F

Origin of Product

United States

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